![molecular formula C11H14F2O2 B1412702 2-[4-(2,2-Difluoropropoxy)phenyl]ethanol CAS No. 2155062-58-9](/img/structure/B1412702.png)
2-[4-(2,2-Difluoropropoxy)phenyl]ethanol
Descripción general
Descripción
“2-[4-(2,2-Difluoropropoxy)phenyl]ethanol” is a chemical compound with the molecular formula C11H14F2O2 . The average mass of this compound is 216.225 Da, and the monoisotopic mass is 216.096191 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Liquid Crystalline Polysiloxanes
- Fluorinated Monomers in Polysiloxanes : A study by Bracon et al. (2000) synthesized monomers containing a fluorinated chain from 2-(perfluoro-n-alkyl)ethanol. These monomers exhibited high smectogen properties, useful in the development of side chain liquid crystalline polysiloxanes (Bracon et al., 2000).
Biocatalytic Preparations
- Enantioselective Biocatalysis : Chen et al. (2019) developed a bioprocess for asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells, highlighting its importance as a pharmaceutical intermediate (Chen et al., 2019).
Controlled Release of Bioactives
- Chitosan Films for Bioactive Release : Zarandona et al. (2020) explored the development of chitosan films incorporating 2-phenyl ethanol for controlled release, making use of β-cyclodextrin inclusion complexes (Zarandona et al., 2020).
Selective Hydrogenation
- Hydrogenation of Styrene Oxide : Yadav and Lawate (2011) focused on the production of 2-Phenyl ethanol by hydrogenating styrene oxide, highlighting a clean and green process (Yadav & Lawate, 2011).
Molecular Structure Studies
- Crystal Structure Analysis : Percino et al. (2015) investigated the molecular structure of 1-phenyl-2-(2-pyridyl)ethanol, offering insights into its stability and hydrogen bond formation (Percino et al., 2015).
Propiedades
IUPAC Name |
2-[4-(2,2-difluoropropoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-11(12,13)8-15-10-4-2-9(3-5-10)6-7-14/h2-5,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRLPQUMUYRWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)CCO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




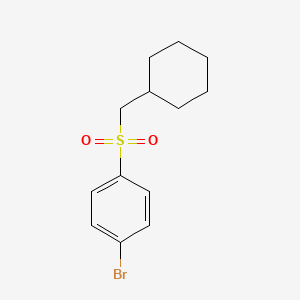
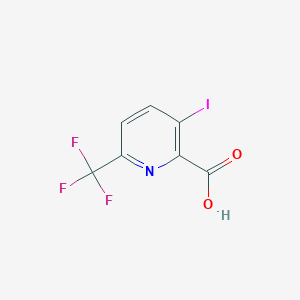
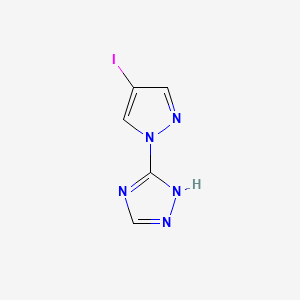
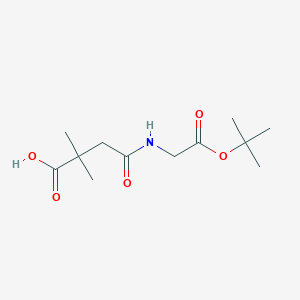
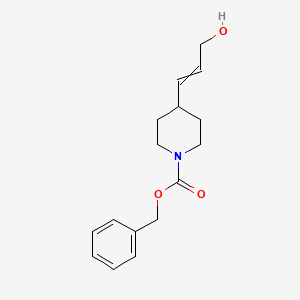
![Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate](/img/structure/B1412631.png)
![[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate](/img/structure/B1412632.png)
![3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole](/img/structure/B1412635.png)
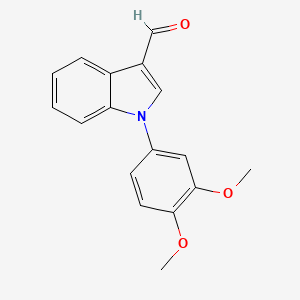
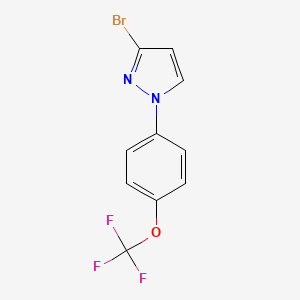
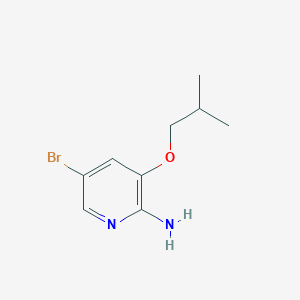
![2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B1412641.png)
